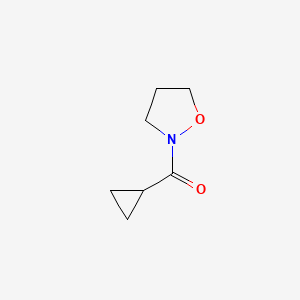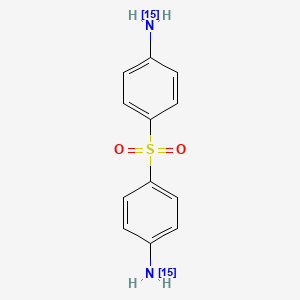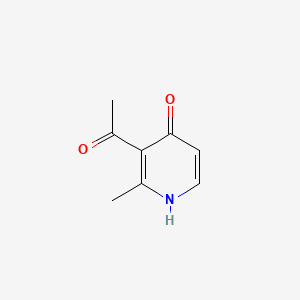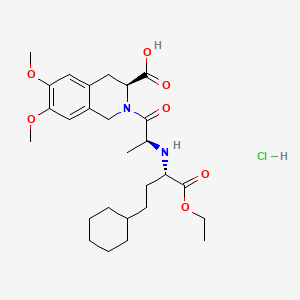
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The peptide sequence you provided is a variant of the human alpha-Calcitonin Gene-Related Peptide (α-CGRP) . It’s a neuropeptide that plays a crucial role in numerous physiological processes .
Synthesis Analysis
The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence, starting from the C-terminus (the end with the NH2 group) and moving towards the N-terminus (the end with the acetyl group). This process is typically carried out using solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of this peptide is C88H139N25O26 . It has a molecular weight of 1963.2 g/mol . The structure of the peptide is determined by the sequence of amino acids and the peptide bonds that link them together .Chemical Reactions Analysis
As a peptide, this molecule can participate in various chemical reactions. For instance, it can be broken down by proteolytic enzymes, which cleave the peptide bonds between the amino acids. It can also react with other molecules in the body to carry out its physiological functions .Physical And Chemical Properties Analysis
This peptide has a molecular weight of 1963.2 g/mol and a molecular formula of C88H139N25O26 . It should be stored at -15°C .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H139N25O26/c1-43(2)68(84(135)97-40-66(122)100-60(42-115)82(133)101-52(27-18-20-30-89)76(127)98-47(9)74(125)103-54(73(94)124)33-50-23-14-12-15-24-50)109-81(132)58(37-64(93)120)107-87(138)72(48(10)116)112-83(134)61-29-22-32-113(61)88(139)71(46(7)8)111-80(131)55(34-51-25-16-13-17-26-51)104-78(129)57(36-63(92)119)106-79(130)56(35-62(91)118)105-77(128)53(28-19-21-31-90)102-85(136)70(45(5)6)110-86(137)69(44(3)4)108-67(123)39-95-65(121)38-96-75(126)59(41-114)99-49(11)117/h12-17,23-26,43-48,52-61,68-72,114-116H,18-22,27-42,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H2,93,120)(H2,94,124)(H,95,121)(H,96,126)(H,97,135)(H,98,127)(H,99,117)(H,100,122)(H,101,133)(H,102,136)(H,103,125)(H,104,129)(H,105,128)(H,106,130)(H,107,138)(H,108,123)(H,109,132)(H,110,137)(H,111,131)(H,112,134)/t47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-,70-,71-,72-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWYGPSWGKXGU-BGLXGWFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H139N25O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[5.1.0.03,5]octane, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)




